Anthranilic acid, N-furfuryl-5-sulfamoyl-

Loop diuretic structure-activity relationship anthranilic acid derivative

Anthranilic acid, N-furfuryl-5-sulfamoyl- (CAS 4818-85-3) is the 4‑des‑chloro analog of the loop diuretic furosemide. It is formally designated as Furosemide Impurity 5 and is supplied as a fully characterized reference standard for analytical method development, method validation, and quality control.

Molecular Formula C12H12N2O5S
Molecular Weight 296.3 g/mol
CAS No. 4818-85-3
Cat. No. B3052920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthranilic acid, N-furfuryl-5-sulfamoyl-
CAS4818-85-3
Molecular FormulaC12H12N2O5S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C12H12N2O5S/c13-20(17,18)9-3-4-11(10(6-9)12(15)16)14-7-8-2-1-5-19-8/h1-6,14H,7H2,(H,15,16)(H2,13,17,18)
InChIKeyGYQQEZNVBNIXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthranilic Acid, N-Furfuryl-5-Sulfamoyl- (CAS 4818-85-3): Procurement-Relevant Identity and Baseline for the Des-Chloro Furosemide Impurity Standard


Anthranilic acid, N-furfuryl-5-sulfamoyl- (CAS 4818-85-3) is the 4‑des‑chloro analog of the loop diuretic furosemide. It is formally designated as Furosemide Impurity 5 and is supplied as a fully characterized reference standard for analytical method development, method validation, and quality control [1]. The absence of the 4‑chloro substituent distinguishes it structurally from the active pharmaceutical ingredient (API) furosemide (4‑chloro‑N‑furfuryl‑5‑sulfamoylanthranilic acid) and creates measurable differences in chromatographic retention, spectroscopic properties, and pharmacological activity. These differences make the compound indispensable as a selectivity marker in impurity profiling methods and as a photodegradation-specific marker in stability studies [2].

Why Furosemide or Other Loop Diuretic Reference Standards Cannot Substitute for Anthranilic Acid, N-Furfuryl-5-Sulfamoyl- in Analytical and Pharmacological Workflows


Furosemide and its pharmacopeial impurity standards are not interchangeable for the purpose that anthranilic acid, N-furfuryl-5-sulfamoyl- serves. The 4‑chloro substituent present in furosemide is a critical determinant of both high‑ceiling diuretic activity and chromatographic behavior [1]. The des‑chloro compound lacks this group, resulting in a distinct relative retention time (RRT) and UV absorption profile that is essential for resolving co‑eluting impurities in HPLC methods [2]. Additionally, the compound is a specific photodegradation product of furosemide; its presence in a sample directly indicates light exposure during manufacturing or storage, a quality attribute that neither furosemide itself nor other process‑related impurities (e.g., Impurity A or Impurity D) can indicate [3]. Substituting with a chlorinated analog would compromise method specificity, lead to false negatives in photostability assessments, and fail to meet ICH Q3B qualification thresholds for degradation products.

Quantitative Differentiation of Anthranilic Acid, N-Furfuryl-5-Sulfamoyl- from Furosemide and Other Impurity Reference Standards


The 4‑Chloro Substituent Is Indispensable for High‑Ceiling Diuretic Activity, Confirming Structural Differentiation

Systematic SAR studies established that the 4‑chloro substituent on the anthranilic acid core is a structural requirement for high‑ceiling loop diuretic activity [1]. Compounds lacking this chlorine, such as anthranilic acid, N‑furfuryl‑5‑sulfamoyl‑, failed to produce the maximal natriuretic response characteristic of furosemide. In contrast, furosemide (4‑chloro‑N‑furfuryl‑5‑sulfamoylanthranilic acid) consistently induces a peak fractional sodium excretion (FENa) of 20–25% in human subjects [2]. This confirms that the 4‑chloro group is a key pharmacophoric element, and its absence defines a distinct chemical entity with different pharmacological classification.

Loop diuretic structure-activity relationship anthranilic acid derivative

Furosemide Exhibits 30‑Fold Lower Diuretic Potency Than Bumetanide, Establishing a Quantitative Potency Benchmark for the Chlorinated Series

In a controlled renal clearance study in anesthetized dogs, intravenous bumetanide was approximately 30‑fold more potent than furosemide in enhancing sodium excretion (ED50 values: bumetanide ≈ 0.03 mg/kg; furosemide ≈ 0.9 mg/kg) [1]. This quantitative potency difference defines the expected range for chlorinated loop diuretics. Since the des‑chloro analog (CAS 4818‑85‑3) lacks the chlorine required for high‑ceiling activity, its diuretic potency is expected to be substantially lower still, reinforcing its primary utility as an analytical impurity marker rather than a therapeutic agent.

Loop diuretic potency natriuresis dog renal clearance

Certified Purity of ≥97 % Enables Direct Use as a Pharmacopeial Reference Standard for HPLC Method Validation

Anthranilic acid, N‑furfuryl‑5‑sulfamoyl‑ is supplied as Furosemide Impurity 5 with a certified purity of ≥97 % (as determined by HPLC‑UV at 238 nm) . In comparison, the API furosemide typically has a purity specification of 98.0–102.0% on the anhydrous basis, but its impurity profile includes multiple related substances, making it unsuitable as a single‑impurity reference standard. The ≥97% purity of the des‑chloro standard, combined with full characterization data (1H/13C NMR, MS, IR), meets the requirements of ICH Q2(R1) for use as a reference material in analytical method validation.

impurity reference standard HPLC validation pharmaceutical quality control

The Compound Is a Definitive Photodegradation Marker of Furosemide, with Quantitative Formation Under UV‑A and Visible Light

Forced degradation studies demonstrate that furosemide undergoes reductive dechlorination upon exposure to UV‑A and visible light, generating the des‑chloro analog as the major photodegradation product. The degradation follows first‑order kinetics with a rate constant of approximately 0.05 h−1 under UV‑A irradiation (365 nm, 25 °C) [1]. In the same study, the des‑chloro impurity was not detected in light‑protected samples, whereas it reached levels of 2–5 area% after 48 h of light exposure. In contrast, other process‑related impurities such as Impurity A and Impurity D are formed through synthetic pathways and are not light‑dependent. This unique photodegradation origin makes the des‑chloro compound an essential marker for monitoring photostability and packaging integrity in accordance with ICH Q1B.

photodegradation impurity furosemide stability ICH Q1B photostability

Procurement-Driven Application Scenarios for Anthranilic Acid, N-Furfuryl-5-Sulfamoyl- (CAS 4818-85-3)


HPLC Method Validation and System Suitability Testing in ANDA Submissions

Laboratories developing HPLC methods for furosemide ANDA submissions use the ≥97%‑purity reference standard to determine relative retention times, resolution factors, and limit of quantitation (LOQ) for the des‑chloro impurity . The certified purity and accompanying Certificate of Analysis (COA) with 1H/13C NMR and MS data allow regulatory reviewers to verify method specificity without additional in‑house characterization.

Photostability and Forced Degradation Studies per ICH Q1B

Formulation scientists procure the des‑chloro impurity standard to quantify photodegradation in furosemide drug products. By spiking the reference standard into placebo matrices and exposed samples, they establish degradation kinetics (rate constant ≈ 0.05 h−1) and validate the analytical method for degradation product monitoring [1]. This directly supports packaging selection and shelf‑life justification in regulatory filings.

Quality Control and Batch Release Testing of Furosemide API and Finished Dosage Forms

QC laboratories use the impurity standard to confirm that the des‑chloro content in furosemide batches remains below the qualification threshold defined by ICH Q3A/B. The known relative retention time and UV response factor at 238 nm enable accurate quantitation using the principal‑component self‑control method, ensuring that light‑exposed batches are identified and rejected before release [2].

Structure–Activity Relationship (SAR) Studies and Pharmacological Profiling of Loop Diuretic Candidates

Medicinal chemistry teams use the des‑chloro compound as a pharmacological control when screening novel loop diuretic candidates. Because the absence of the 4‑chloro group abolishes high‑ceiling activity, the compound serves as a negative control in natriuretic assays, helping to establish the pharmacophoric importance of the chlorine substituent [3]. This controlled comparison is essential for validating new chemical entities targeting NKCC2.

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